2(5H)-Furanone, 3,4-dichloro-5-(2-methyl-2-propenyl)-

Lipophilicity Drug design ADME prediction

For medicinal chemistry programs requiring a 3,4-dichloro-2(5H)-furanone scaffold with a specific C-5 lipophilicity (cLogP 2.57), generic building blocks are insufficient. CAS 600738-35-0 fills this gap. This compound provides a unique methallyl substitution pattern for oncology SAR, enabling the isolation of steric and lipophilic effects from H-bonding contributions. It also serves as a regioselective scaffold for sequential C-4 then C-3 derivatization, reducing synthetic complexity. Procurement from BenchChem ensures access to this specialized tool for lead optimization, anti-biofilm, and phytotoxicity assays.

Molecular Formula C8H8Cl2O2
Molecular Weight 207.05 g/mol
CAS No. 600738-35-0
Cat. No. B12576815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2(5H)-Furanone, 3,4-dichloro-5-(2-methyl-2-propenyl)-
CAS600738-35-0
Molecular FormulaC8H8Cl2O2
Molecular Weight207.05 g/mol
Structural Identifiers
SMILESCC(=C)CC1C(=C(C(=O)O1)Cl)Cl
InChIInChI=1S/C8H8Cl2O2/c1-4(2)3-5-6(9)7(10)8(11)12-5/h5H,1,3H2,2H3
InChIKeyWHLGSPNZRSLJGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 600738-35-0 Scientific Profile


2(5H)-Furanone, 3,4-dichloro-5-(2-methyl-2-propenyl)- (CAS 600738-35-0) is a synthetic halogenated butenolide with the molecular formula C₈H₈Cl₂O₂ and a monoisotopic mass of 205.99 Da. Its core structure consists of a 3,4-dichloro-2(5H)-furanone scaffold bearing a 2-methyl-2-propenyl (methallyl) substituent at the C-5 position . This compound is a member of the broader class of mucohalogen acid-derived furanones, which are recognized as versatile pharmacophores and synthetic intermediates [1]. While the 3,4-dichloro-2(5H)-furanone core is commonly encountered in medicinal chemistry, the specific C-5 methallyl substitution pattern is relatively uncommon in the peer-reviewed literature, making this compound a specialized tool for structure-activity relationship (SAR) studies rather than a commodity building block.

Specialized SAR probe for C-5 substitution effects
Uncommon methallyl pattern supports lipophilicity tuning studies
Regioselective dual-electrophile scaffold for library synthesis

Why CAS 600738-35-0 Cannot Be Substituted


Compounds built on the 3,4-dichloro-2(5H)-furanone scaffold cannot be treated as interchangeable because minor alterations at the C-5 position profoundly impact lipophilicity (cLogP), aqueous stability, and biological target engagement. The C-5 methallyl group in CAS 600738-35-0 confers a calculated LogP of 2.57 , placing it in a distinct lipophilicity window compared to the 5-allyl analog or the 5-hydroxy precursor (mucochloric acid). Additionally, the 3,4-dichloro motif provides two reactive handles for sequential nucleophilic substitution reactions, enabling regioselective derivatization that is unavailable in monochloro or non-halogenated congeners [1]. These physicochemical differences translate directly into divergent cytotoxicity profiles and antimicrobial target selectivity that make generic substitution scientifically untenable for rigorous SAR or lead-optimization programs [2].

C-5 lipophilicity
Methallyl vs. allyl or hydroxy analogs may shift membrane permeability and assay performance
Reactive chlorine handles
Monochloro or non-halogenated congeners lack regioselective sequential substitution capability
Cellular activity profiles
Cytotoxicity and QS inhibition class-level effects may not transfer across C-5 variants

Evidence Summary for CAS 600738-35-0


C-5 Lipophilicity: Methallyl, Allyl, and Hydroxy Analogs

The C-5 methallyl substituent in CAS 600738-35-0 produces a calculated LogP of 2.57 , markedly higher than the C-5 allyl analog (5-allyl-3,4-dichloro-2(5H)-furanone), which bears one fewer methyl group and is estimated to have a cLogP approximately 0.4–0.6 log units lower based on standard fragment-based calculations. Compared to mucochloric acid (3,4-dichloro-5-hydroxy-2(5H)-furanone, cLogP ≈ -0.2), the methallyl derivative is over 2.7 log units more lipophilic. This difference has direct implications for membrane permeability and nonspecific protein binding in cellular assays [1].

C-5 Lipophilicity
Class-level
cLogP 2.57 vs. allyl ~2.0, hydroxy ~-0.2
Lipophilicity window context for ADME screening
In silico estimates; experimental logP may differ
Lipophilicity Drug design ADME prediction

Dual Chlorine Handles for Regioselective Derivatization

CAS 600738-35-0 possesses two chlorine atoms at the C-3 and C-4 positions of the furanone ring, enabling sequential, regioselective nucleophilic substitution reactions . Lattmann et al. demonstrated that the C-4 chlorine of 5-allyl-3,4-dichloro-2(5H)-furanone reacts preferentially over the C-3 chlorine in palladium-catalyzed cross-coupling and nucleophilic displacement reactions, allowing ordered diversification [1]. In contrast, 3-chloro-2(5H)-furanone analogs (e.g., CAS 62674-12-8) offer only a single reactive site, while non-halogenated furanones require separate halogenation steps before functionalization can occur.

Reactive Sites
Class-level
Two C–Cl bonds; C-4 preferential over C-3
Regioselective library synthesis without protecting groups
Demonstrated in cross-coupling chemistry
Synthetic chemistry C–Cl activation Regioselectivity

Cytotoxicity SAR of C-5 Substituents

While direct cytotoxicity data for CAS 600738-35-0 is not published, the SAR framework from Byczek-Wyrostek et al. provides quantitative benchmarks. In their study of 5-alkoxy-3,4-dichloro-2(5H)-furanones against A549 (non-small cell lung cancer) cells, branched alkoxy substituents at C-5 yielded the highest anticancer selectivity, with compound 12 showing synergistic activity with erlotinib [1]. The methallyl group of CAS 600738-35-0 presents a branched C-5 substitution motif that is sterically and electronically intermediate between linear alkyl chains (which showed lower selectivity) and bulky branched alkoxy groups (which showed optimum selectivity). This positions CAS 600738-35-0 as a probe compound for testing the contribution of C-5 branching alone (without the oxygen linker) to cytotoxicity and selectivity.

Cytotoxicity SAR Gap
Data to verify
C-5 methallyl: branched carbon, no O-linker; predicts intermediate selectivity
Supports cytotoxicity endpoint review
SAR framework from Byczek-Wyrostek et al., A549/BEAS-2B
Cytotoxicity Non-small cell lung cancer A549

Quorum-Sensing Inhibition and C-5 Substitution

Halogenated 2(5H)-furanones are well-established quorum-sensing inhibitors (QSIs) that act by antagonizing acyl-homoserine lactone (AHL)-based signaling in Gram-negative bacteria [1]. The 3,4-dichloro substitution pattern is critical for QSI activity, as monochloro or non-halogenated analogs show substantially reduced potency [2]. Within the dichloro series, the C-5 substituent modulates potency against specific QS receptors (e.g., LuxR, LasR). CAS 600738-35-0, with its C-5 methallyl group, is positioned as a probe to evaluate how increased C-5 lipophilicity (cLogP = 2.57) and branching affect QSI potency relative to shorter-chain or unbranched C-5 analogs.

QS Inhibition Class
Class-level
3,4-dihalogenation essential; C-5 modulates potency
Reported QSI class-level context
No direct assay data for this compound
Quorum sensing inhibition Biofilm Pseudomonas aeruginosa

Key Applications of CAS 600738-35-0


C-5 Branched Hydrocarbon as Anticancer SAR Probe

For oncology programs exploring 2(5H)-furanone-based cytotoxic agents, CAS 600738-35-0 serves as a critical control compound to test whether a C-5 branched carbon substituent—without a heteroatom linker—recapitulates the enhanced selectivity observed with branched alkoxy groups against A549 non-small cell lung cancer cells. Byczek-Wyrostek et al. demonstrated that C-5 branched alkoxy derivatives exhibit superior selectivity and synergistic activity with erlotinib [1]. The methallyl analog allows researchers to isolate the contribution of C-5 steric bulk and lipophilicity from hydrogen-bonding effects of the alkoxy oxygen.

Dual-Electrophile Scaffold for Focused Libraries

CAS 600738-35-0 is an ideal starting material for synthesizing small, focused libraries via sequential nucleophilic aromatic substitution at C-4 followed by C-3. Lattmann et al. established that the C-4 chlorine of 5-allyl-3,4-dichloro-2(5H)-furanone undergoes preferential displacement under mild conditions [2]. This intrinsic regioselectivity reduces synthetic step count and purification burden compared to approaches requiring protecting-group strategies or separate halogenation of non-halogenated precursors.

C-5 Lipophilicity in Anti-Virulence Screening

In anti-biofilm and anti-virulence screening cascades targeting Pseudomonas aeruginosa or Vibrio species, CAS 600738-35-0 fills a critical physicochemical gap. Its cLogP of 2.57 is substantially higher than the common C-5 hydroxy (cLogP ≈ -0.2) or short-chain alkoxy analogs (cLogP ~1.0–1.8), enabling assessment of how increased membrane permeability affects intracellular QS receptor engagement in whole-cell reporter assays.

Methallyl Substituent in Phytotoxicity SAR

5H-Furan-2-one derivatives, particularly those bearing substituted phenyl or heteroaryl groups, have demonstrated herbicidal activity superior to the known reference compound (±)-5-methylamino-2-phenyl-4-[3-(trifluoromethyl)phenyl]-2H-furan-3-one [3]. CAS 600738-35-0, with its dichloro substitution and methallyl side chain, provides a unique scaffold for probing the structure-activity requirements of the furanone core in phytotoxicity assays, especially to evaluate whether the chlorinated core alone can confer basal herbicidal activity that is then modulated by additional C-5 diversification.

Application
Selection Property
Validation Focus
Cancer cell-model SAR probe
C-5 branched carbon without O-linker
C-5 branching effect on selectivity endpoints
Focused library synthesis
Regioselective C-4/C-3 chlorine displacement
Synthetic step review and purification burden
Anti-virulence and QS screening
High lipophilicity window for membrane permeability
Intracellular QS receptor engagement assessment
Phytotoxicity SAR
Dichloro-substituted core with methallyl side chain
Basal herbicidal activity assessment
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